molecular formula C9H7ClN2O2 B6574815 6-chloro-3-methyl-1H-quinazoline-2,4-dione CAS No. 15949-47-0

6-chloro-3-methyl-1H-quinazoline-2,4-dione

Cat. No.: B6574815
CAS No.: 15949-47-0
M. Wt: 210.62 g/mol
InChI Key: PGIWQURLFCAYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl-1H-quinazoline-2,4-dione is a bicyclic heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 6 and a methyl group at position 2. The 2,4-dione moiety contributes to its hydrogen-bonding capacity and electronic properties, making it a versatile intermediate in medicinal chemistry. Synthesis methods for quinazoline-2,4-diones often involve oxidation of 2-thioxo-quinazolin-4-one derivatives under mild conditions, as demonstrated in recent studies . Structural characterization via spectroscopic methods (IR, NMR) and X-ray crystallography is critical for confirming substituent positions and intermolecular interactions .

Properties

IUPAC Name

6-chloro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIWQURLFCAYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307725
Record name NSC194821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15949-47-0
Record name NSC194821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC194821
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

For 6-chloro-3-methyl-1H-quinazoline-2,4-dione, the process begins with 6-chloroanthranilic acid (1a) and methyl isocyanate (1b). The anthranilic acid reacts with the isocyanate in ethyl acetate at 50–65°C to form the urea intermediate 2 (Figure 1). Subsequent treatment with concentrated sulfuric acid at reflux induces cyclization, yielding the target compound.

Key Experimental Data

  • Step 1 (Urea Formation):

    • Solvent: Ethyl acetate

    • Temperature: 50–65°C

    • Reaction Time: 2 hours

    • Yield of Urea Intermediate: ~95%

  • Step 2 (Cyclization):

    • Acid Catalyst: H₂SO₄ (conc.)

    • Temperature: Reflux (~100°C)

    • Reaction Time: 4.5 hours

    • Final Yield: 89.8%

This method is notable for its high purity (>99%) and scalability, as demonstrated in the synthesis of analogous compounds like 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione.

A second route, reported by Synthesis (2007), employs silylation reagents to facilitate alkylation at the N1 position of quinazoline-2,4-dione precursors. While this method primarily targets derivatives with bulky substituents, it can be adapted for methyl group introduction.

General Procedure

  • Silylation: Quinazoline-2,4-dione (3a) is treated with N,O-bis(trimethylsilyl)acetamide (BSA) in dry acetonitrile to generate a silylated intermediate.

  • Alkylation: TMS triflate activates the intermediate, enabling reaction with methylating agents (e.g., methyl iodide).

Optimization Insights

  • Reagents: BSA (3.5 equiv), TMS triflate (1 equiv)

  • Temperature: –50°C (initial), room temperature (final)

  • Yield Range: 71–79% for analogous compounds

While this method offers regioselectivity, its applicability to 6-chloro-3-methyl derivatives requires careful tuning of methylating agents to avoid over-alkylation.

DMAP-Catalyzed One-Pot Heterocyclization

The most efficient methodology, reported in ACS Omega (2020), utilizes 4-dimethylaminopyridine (DMAP) to catalyze a one-pot synthesis from 2-aminobenzamide precursors.

Reaction Design

Using 2-amino-6-chloro-N-methylbenzamide (4a) and di-tert-butyl dicarbonate ((Boc)₂O), the reaction proceeds via:

  • Boc Protection: Formation of a mixed carbonate intermediate.

  • Cyclization: DMAP-mediated intramolecular nucleophilic attack, forming the quinazoline-2,4-dione core.

Experimental Conditions

  • Solvent: Acetonitrile

  • Catalyst: DMAP (0.1 equiv)

  • Temperature: Microwave irradiation (150°C)

  • Time: 30 minutes

  • Yield: 92%

This method eliminates multi-step purification and is ideal for derivatives with electron-donating substituents like methyl groups.

Comparative Analysis of Synthetic Routes

Parameter Acid-Catalyzed Silylation DMAP One-Pot
Reaction Steps 221
Typical Yield 89.8%71–79%92%
Purification Needs FiltrationColumn ChromatographyFiltration
Scalability HighModerateHigh
Functional Group Tolerance LimitedBroadBroad

Characterization and Validation

All three methods produce this compound with consistent spectral properties:

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.45–8.10 (m, 3H, Ar-H).

  • ¹³C NMR: δ 20.1 (CH₃), 115.4–155.2 (Ar-C, C=O).

Purity is confirmed via HPLC (>98% in all cases).

Industrial and Environmental Considerations

  • Acid-Catalyzed Method: Generates stoichiometric H₂SO₄ waste, necessitating neutralization protocols.

  • DMAP Method: Microwave assistance reduces energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

6-chloro-3-methyl-1H-quinazoline-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Quinazoline-2,4-Dione Derivatives

  • 6-Methyl-2,4(1H,3H)-quinazolinedione (CAS 62484-16-6) :

    • Lacks the chlorine substituent at position 6, leading to reduced electrophilicity.
    • LogP = 1.01, indicating slightly higher lipophilicity compared to the chloro-methyl analog .
    • Synthesized via diverse routes, including catalytic oxidation and heterocyclization .
  • Substituted with nitro or amino groups at position 6, altering electronic properties and biological activity .

Heterocyclic Dione Analogs

  • Imidazolidin-2,4-diones (e.g., IM-3, IM-7) :

    • Five-membered imidazolidine rings with phenyl and alkylphenyl substituents.
    • Exhibit cardiovascular (IM-7) and CNS-modulating effects (IM-3), contrasting with quinazoline diones' unexplored pharmacological profile .
  • Thiazolidine-2,4-diones (e.g., SD-1, SD-3): Five-membered thiazolidine cores with antidiabetic activity via PPAR-γ interactions.
  • Bis-(β-enamino-pyran-2,4-dione) derivatives: Pyran-based diones with C2 symmetry and higher dipole moments (e.g., 2a: µ = 6.2 D). Polar interactions dominate crystal packing, differing from quinazoline diones' stacking patterns .

Key Observations :

  • Chlorine vs. Methyl : Chlorine at position 6 increases electrophilicity and may enhance binding to electron-rich targets, whereas methyl groups improve lipophilicity.
  • Hydrogen Bonding : Hydroxyl or dione moieties (e.g., in compound 14) favor crystal stability via O...H interactions , while methyl groups reduce polarity.

Q & A

Q. What are the common synthetic routes for 6-chloro-3-methyl-1H-quinazoline-2,4-dione?

The synthesis typically involves multi-step protocols, including cyclization of substituted anthranilic acid derivatives and functional group modifications. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂, while the 3-methyl group is introduced via alkylation or condensation reactions. Key intermediates are purified via recrystallization or column chromatography to ensure high yields .

Q. Which characterization techniques are critical for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and regioselectivity. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Additional validation may include Infrared (IR) spectroscopy for functional groups and elemental analysis for purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using different synthetic methods?

Yield variations often arise from divergent reaction conditions (e.g., temperature, solvent polarity, or catalyst loading). For instance, highlights that substituting chlorosulfonic acid in sulfonation reactions led to unexpected positional isomers. Systematic optimization via Design of Experiments (DoE) can identify critical variables, while techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) monitor reaction progress .

Q. What strategies improve regioselectivity in substitution reactions at the quinazoline core?

Regioselectivity is influenced by electronic and steric factors. For example, the chlorine atom at position 6 acts as an electron-withdrawing group, directing electrophilic attacks to specific sites. Advanced methods include using directing groups (e.g., sulfonyl or carbonyl) or leveraging microwave-assisted synthesis to enhance reaction specificity. Computational modeling (e.g., DFT calculations) can predict reactive sites .

Q. How can structural ambiguities in crystal packing or hydrogen bonding be resolved?

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and intermolecular interactions. For instance, demonstrates how X-ray data clarified the dihedral angles and hydrogen-bonding networks in related quinazoline derivatives. Complementary techniques like Powder X-ray Diffraction (PXRD) and computational docking (e.g., Mercury software) validate bulk crystallinity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–13) and analyzing degradation products via LC-MS. Thermal stability is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For photostability, exposure to UV-Vis light with periodic sampling is recommended .

Pharmacological & Biological Research

Q. How can researchers identify potential biological targets for this compound?

Quinazoline derivatives often target enzymes like tyrosine kinases or DNA topoisomerases. In vitro assays (e.g., enzyme inhibition assays) and molecular docking studies using PDB structures can screen for affinity. suggests coupling structural data with bioactivity profiling to prioritize targets .

Q. How should conflicting bioactivity data across studies be interpreted?

Discrepancies may stem from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Orthogonal validation methods—such as Surface Plasmon Resonance (SPR) for binding kinetics and in vivo efficacy studies—are critical. emphasizes correlating bioactivity with HPLC-verified purity to exclude artifacts .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioassays?

Non-linear regression models (e.g., log[inhibitor] vs. response curves) calculate IC₅₀ values. Software like GraphPad Prism or R packages (drc) are standard. Replicates (n ≥ 3) and controls (e.g., DMSO vehicle) minimize variability. underscores the importance of power analysis for sample size determination .

Q. How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?

SAR studies require systematic modification of substituents (e.g., replacing chlorine with fluorine or varying methyl groups) followed by bioactivity testing. High-Throughput Screening (HTS) or combinatorial chemistry libraries accelerate SAR exploration. illustrates how analogous quinazolines were optimized for pharmacological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.